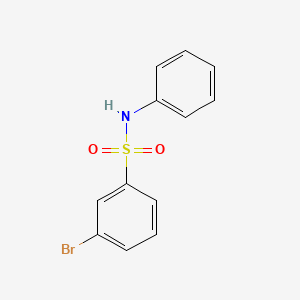![molecular formula C16H21ClN2O2 B2777401 (2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone CAS No. 2248902-06-7](/img/structure/B2777401.png)
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as HCP1 and is synthesized through a specific method that will be discussed in HCP1 has been found to have a mechanism of action that affects biochemical and physiological processes, making it an important tool for researchers in various fields. This paper will explore the synthesis method of HCP1, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of HCP1 involves its ability to bind to certain receptors in the body, specifically GPCRs. This binding can activate or inhibit certain signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
HCP1 has been found to have various biochemical and physiological effects. It has been found to affect the reward pathways in the brain, leading to potential applications in the treatment of drug addiction. HCP1 has also been found to affect the cardiovascular system, specifically the regulation of blood pressure. Additionally, HCP1 has been found to affect the immune system, specifically the activation of certain immune cells.
実験室実験の利点と制限
One advantage of using HCP1 in lab experiments is its specificity for certain receptors, allowing for targeted research. Additionally, HCP1 has been found to have a relatively low toxicity, making it a safer option for research. One limitation of using HCP1 is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many future directions for research involving HCP1. One potential direction is the study of its potential therapeutic applications in the treatment of drug addiction. Additionally, further research could be conducted on its effects on the cardiovascular and immune systems. Finally, the synthesis of analogs of HCP1 could lead to the discovery of new compounds with potential applications in scientific research.
合成法
The synthesis of HCP1 involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 2-chloropyridine with 2-hydroxycyclopentanone in the presence of a base such as potassium carbonate. This reaction produces 2-(2-hydroxycyclopentyl)pyridine. The next step involves the reaction of 2-(2-hydroxycyclopentyl)pyridine with piperidine in the presence of a base such as sodium hydride. This reaction produces (2-chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone, which is HCP1.
科学的研究の応用
HCP1 has been found to have various scientific research applications. It has been used as a tool in the study of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. HCP1 has been found to bind to certain GPCRs, allowing researchers to study their function and potential therapeutic applications. HCP1 has also been used in the study of drug addiction, as it has been found to affect the reward pathways in the brain.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-15-10-11(7-8-18-15)16(21)19-9-2-1-5-13(19)12-4-3-6-14(12)20/h7-8,10,12-14,20H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYOXTQGPUYMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CCCC2O)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

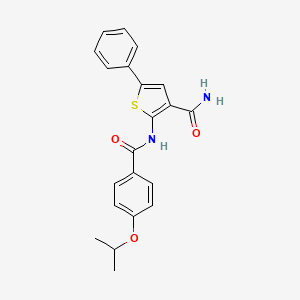
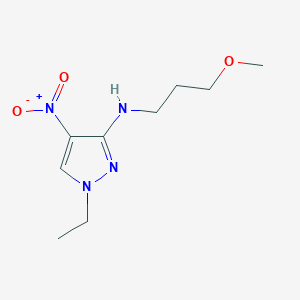

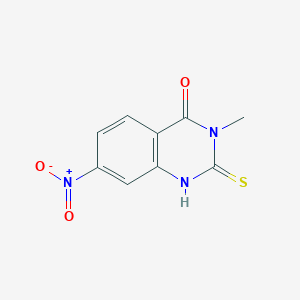
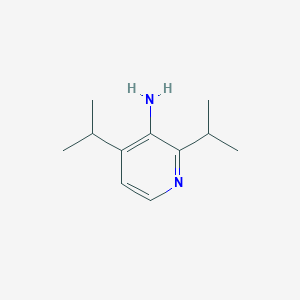


![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
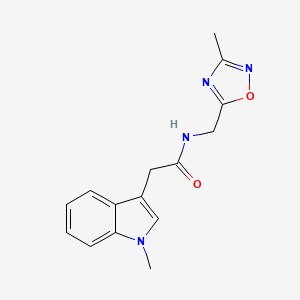
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)

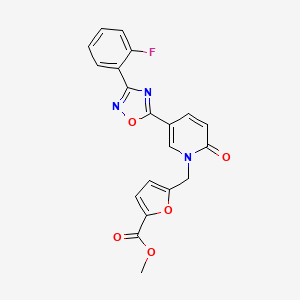
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
